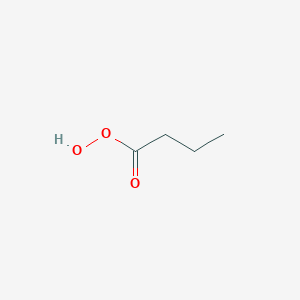

Butaneperoxoic Acid

Description

Butaneperoxoic acid (CAS 105025-71-6) is a peroxo-carboxylic acid with the molecular formula C₅H₈O₄, as documented in multiple chemical registries . Its structure includes a peroxo (-O-O-) group and a ketone (3-oxo) substituent, making it a reactive organic peroxide. This compound is often encountered as its methyl ester derivative, This compound, 3-oxo-, methyl ester (CAS 105025-71-6), which retains the same molecular formula . Peracids like this compound are widely used in industrial oxidation reactions, such as epoxidation and bleaching, due to their strong electrophilic oxygen release .

Properties

CAS No. |

13122-71-9 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

butaneperoxoic acid |

InChI |

InChI=1S/C4H8O3/c1-2-3-4(5)7-6/h6H,2-3H2,1H3 |

InChI Key |

LBAYFEDWGHXMSM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OO |

Canonical SMILES |

CCCC(=O)OO |

Origin of Product |

United States |

Chemical Reactions Analysis

Epoxidation of Alkenes

Butaneperoxoic acid reacts with alkenes to form epoxides via a concerted "butterfly" transition state, as observed in analogous peracids like m-CPBA .

Mechanistic Highlights:

-

Oxygen Transfer : The terminal oxygen of the peracid’s –OOH group is transferred to the alkene, forming two new C–O bonds.

-

Stereochemistry : The reaction preserves alkene geometry (stereospecific), producing cis-epoxides from cis-alkenes and trans-epoxides from trans-alkenes.

-

Driving Force : Weak O–O (45 kcal/mol) and π bonds (60 kcal/mol) break, forming stronger C–O σ bonds (90 kcal/mol) .

Example Reaction :

Epoxide (oxirane) forms with elimination of butanoic acid.

Oxidation Reactions

The peroxide group confers strong oxidizing properties, enabling transformations such as:

Sulfide to Sulfoxide Oxidation:

This compound oxidizes sulfides (R–S–R') to sulfoxides (R–S(=O)–R') under mild conditions.

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Dimethyl sulfide | Dimethyl sulfoxide | 25°C, CH₂Cl₂ | ~85% |

Baeyer-Villiger Oxidation:

Though not explicitly documented for this compound, analogous peracids oxidize ketones to lactones or esters via insertion of an oxygen atom.

Thermal Decomposition

The peroxide bond (–O–O–) is thermally labile, leading to decomposition:

This exothermic process releases oxygen gas and forms butanoic acid. Decomposition rates increase with temperature, posing explosion risks in concentrated forms .

Comparative Reactivity with Other Peracids

This compound’s reactivity aligns with short-chain peracids but differs from aromatic analogs like m-CPBA:

| Peracid | Structure | Epoxidation Rate (Relative) | Thermal Stability |

|---|---|---|---|

| This compound | Aliphatic | Moderate | Low |

| m-CPBA | Aromatic | High | Moderate |

Aliphatic peracids generally exhibit lower stability but sufficient reactivity for epoxidation of simple alkenes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Shared Molecular Formula (C₅H₈O₄)

The molecular formula C₅H₈O₄ is shared by several structurally distinct compounds (Table 1). Key differences lie in functional groups and reactivity:

Table 1: Comparison of C₅H₈O₄ Compounds

Functional Analogues: Fluorinated Derivatives

Fluorinated derivatives of this compound, such as 2,2,3,3,4,4,4-heptafluoro-1,1-dimethylethyl ester (CAS 91481-65-1), demonstrate enhanced stability and resistance to hydrolysis due to fluorine's electronegativity . These compounds are utilized in high-performance materials but face regulatory scrutiny as PFAS (per- and polyfluoroalkyl substances) .

Research Findings and Industrial Relevance

Stability and Reactivity Studies

Comparative Performance in Oxidation Reactions

Q & A

Basic Research Questions

Q. How is butaneperoxoic acid synthesized in laboratory settings, and what critical parameters must be controlled during the reaction?

- Methodological Answer : Synthesis typically involves peroxide formation via acid-catalyzed reactions, requiring precise control of temperature (e.g., 0–5°C to prevent decomposition) and stoichiometric ratios of precursors. Solvent choice (e.g., anhydrous ethers) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Detailed protocols should include stepwise reagent addition rates and purification methods (e.g., recrystallization or column chromatography) .

- Key Parameters : Monitor pH, reaction time, and intermediates using TLC or in-situ FTIR to confirm progression.

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies functional groups and stereochemistry, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms peroxide (O–O) stretching vibrations (~800–900 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

- Validation : Compare spectral data with literature or computational simulations (e.g., DFT calculations) for alignment .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C), humidity (0–75% RH), and light exposure. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Analytical techniques like Differential Scanning Calorimetry (DSC) detect thermal decomposition, while gas chromatography (GC) quantifies volatile degradation products .

- Recommendations : Store in amber vials at –20°C under desiccant to minimize hydrolysis .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in organic reactions, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for peroxide bond cleavage. Compare computational outcomes (e.g., Gaussian or ORCA software) with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy). Discrepancies may arise from solvent effects or implicit/explicit solvation models in simulations .

- Validation : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and validate theoretical mechanisms .

Q. How can researchers resolve discrepancies in reported reaction yields of this compound derivatives across studies?

- Methodological Answer : Conduct systematic reviews to identify variables such as catalyst loading, solvent polarity, or oxygen sensitivity. Reproduce experiments under standardized conditions (e.g., controlled atmosphere gloveboxes) and employ Design of Experiments (DoE) to isolate confounding factors. Meta-analyses of published data can highlight trends or outliers .

- Case Study : Compare yields from peer-reviewed studies using identical substrates but varying protocols, adjusting for unreported parameters (e.g., trace metal contamination) .

Q. What strategies optimize the enantioselective synthesis of this compound analogs?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation conditions) enhance enantioselectivity. Use Circular Dichroism (CD) spectroscopy or chiral HPLC columns (e.g., Chiralpak IA) to determine enantiomeric excess (ee). Screen catalysts (e.g., Jacobsen’s Mn-salen complexes) under varying temperatures and solvent systems to maximize selectivity .

- Advanced Techniques : Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may improve ee in thermodynamically controlled reactions .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields under varying conditions) with standard deviations and statistical significance (p-values) .

- Figures : Use Arrhenius plots for stability studies or molecular orbital diagrams from DFT simulations, ensuring high-resolution formats (≥300 dpi) .

- Supplemental Material : Provide raw NMR spectra, computational input files, and detailed synthetic protocols for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.